![molecular formula C7H3F3N4O2 B13686346 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686346.png)
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a nitro group at the 8th position and a trifluoromethyl group at the 6th position on the triazolo[4,3-a]pyridine ring. It is known for its diverse applications in medicinal chemistry and material sciences due to its unique structural features and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including nucleophilic substitution, reduction, and condensation reactions. The nitro group is particularly reactive, allowing for further functionalization of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolo[4,3-a]pyridine ring .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can introduce various functional groups at the nitro position .
Applications De Recherche Scientifique
8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has significant applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These properties make it a promising candidate for the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
In addition to its medicinal applications, this compound is also utilized in material sciences for the development of advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. For instance, as an RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and thereby modulating immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 8-Nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine include other triazolopyridines and triazolothiadiazines. These compounds share the triazole ring fused with another heterocyclic ring, but differ in the substituents and their positions .
Uniqueness: What sets this compound apart is the presence of both a nitro group and a trifluoromethyl group, which confer unique electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound in both medicinal and material sciences .
Propriétés
Formule moléculaire |
C7H3F3N4O2 |
|---|---|
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)4-1-5(14(15)16)6-12-11-3-13(6)2-4/h1-3H |
Clé InChI |
YLQXISQZGQAKAE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NN=CN2C=C1C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


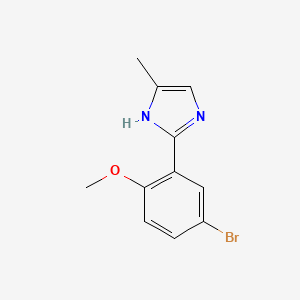
![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)

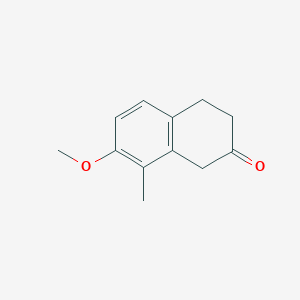
![1-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B13686281.png)

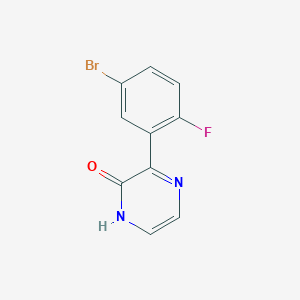
![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)

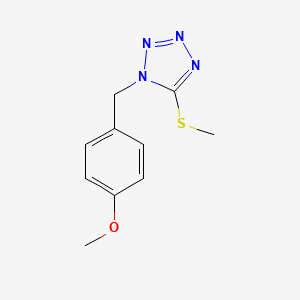
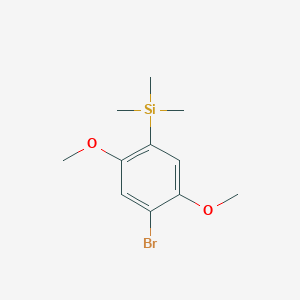
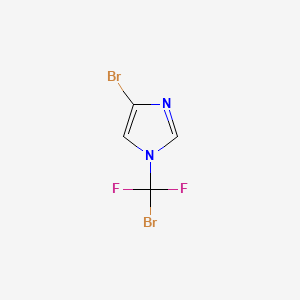
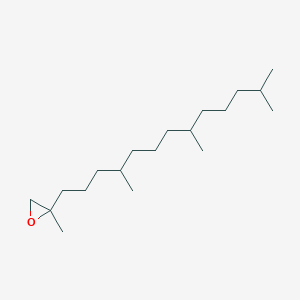
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
